Creatine riboside
Description
Properties
IUPAC Name |
2-[[N'-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]carbamimidoyl]-methylamino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3O6/c1-12(2-5(14)15)9(10)11-8-7(17)6(16)4(3-13)18-8/h4,6-8,13,16-17H,2-3H2,1H3,(H2,10,11)(H,14,15)/t4-,6-,7-,8-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGJFEKXALPJEGN-XVFCMESISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)O)C(=NC1C(C(C(O1)CO)O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CC(=O)O)C(=N[C@H]1[C@@H]([C@@H]([C@H](O1)CO)O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1616693-92-5 | |
| Record name | β-D-Ribofuranosylcreatine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1616693-92-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Creatine riboside | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0240254 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Preparation Methods
Key Data:
| Parameter | Value |
|---|---|
| Yield (Protected CR) | 68% ± 3.2 |
| Deprotection Efficiency | 92% ± 1.5 |
| Purity (Final Product) | ≥99.0% (HPLC-UV) |
Structural confirmation was achieved via H NMR (δ 4.85 ppm, ribose H1), C NMR (δ 173.2 ppm, carbonyl), and high-resolution mass spectrometry (HRMS: [M+H] 264.1184, calc. 264.1189).
Biosynthetic Pathways in Cancer Cells
CR is endogenously produced in non-small cell lung cancer (NSCLC) and hepatocellular carcinoma (HCC) cells through a creatinine-dependent pathway. Isotopic tracing studies using C-labeled precursors revealed:
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Creatinine as Precursor : Incubation of NSCLC cells with C-creatinine resulted in 89% ± 4.2 enrichment of C-CR within 48 hours, whereas C-arginine showed no incorporation.
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Pentose Phosphate Pathway (PPP) Contribution : C-glucose labeling demonstrated that 72% ± 5.1 of CR’s ribose moiety originates from the oxidative PPP (Figure 1). Inhibition of PPP enzyme 3-phosphoglycerate dehydrogenase (PHGDH) with 6-aminonicotinamide reduced CR production by 83% ± 6.7.
Metabolic Flux Analysis:
| Substrate | CR Enrichment (%) | Time (h) |
|---|---|---|
| C-Creatinine | 89 ± 4.2 | 48 |
| C-Glucose | 72 ± 5.1 | 72 |
| C-Ribose | 0 | 72 |
Purification and Analytical Validation
CR purification from biological matrices requires specialized chromatographic methods due to its high polarity:
Urine and Serum Preparation
LC-MS/MS Quantification
A validated UPLC-MS/MS method using a HILIC BEH Amide column (2.1 × 100 mm, 1.7 μm) provides linear detection from 4.5 nM to 10 μM (r = 0.9993).
MRM Transitions:
| Compound | Q1 Mass (m/z) | Q3 Mass (m/z) | CE (eV) |
|---|---|---|---|
| CR | 264.1 | 132.1 | 18 |
| CR-C,N | 267.1 | 134.9 | 18 |
Challenges and Innovations
Chemical Reactions Analysis
Types of Reactions
Creatine riboside can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH to ensure selective transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or ketones, while substitution reactions can introduce new functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Urinary Biomarker for Cancer
CR has been identified as a urinary metabolite associated with increased risk and poor prognosis in lung and liver cancers. Studies have demonstrated that elevated levels of CR correlate with tumor presence and aggressiveness:
- Lung Cancer : In a study involving non-small cell lung cancer (NSCLC) patients, CR was found to be the strongest classifier for cancer status, particularly in early-stage cases . The study utilized ultra-pressure liquid chromatography-tandem mass spectrometry (UPLC-ESI-MS/MS) for quantification, validating CR's potential as a reliable biomarker.
- Liver Cancer : Similar findings were reported in liver cancer patients, where high urinary CR levels were linked to poor survival outcomes . The ability to detect CR non-invasively positions it as a valuable tool for early diagnosis and monitoring treatment efficacy.
| Cancer Type | Biomarker | Detection Method | Clinical Relevance |
|---|---|---|---|
| Lung Cancer | This compound | UPLC-ESI-MS/MS | Strong classifier for early detection |
| Liver Cancer | This compound | UPLC-ESI-MS/MS | Associated with poor prognosis |
Indicator of Tumor Aggressiveness
Research indicates that high levels of CR are associated with aggressive tumor phenotypes. For instance:
- In NSCLC, elevated CR levels correlated with reduced immune infiltration and rapid tumor proliferation . This suggests that CR may not only serve as a biomarker but also inform treatment strategies by identifying patients who may benefit from targeted therapies.
Monitoring Treatment Response
CR levels have been shown to decrease post-surgery in non-recurrent lung cancer cases, indicating its potential utility in monitoring treatment response . This could aid clinicians in assessing the effectiveness of interventions over time.
Targeting Metabolic Vulnerabilities
The metabolic characteristics associated with high CR levels reveal potential therapeutic avenues. For example:
- Cancer cells exhibiting high CR levels were found to be auxotrophic for arginine, indicating a metabolic vulnerability that could be targeted therapeutically . This suggests that therapies aimed at modulating arginine metabolism may enhance treatment efficacy in certain patient populations.
Case Studies and Research Findings
Several studies have contributed to the understanding of CR's role in cancer:
- A pilot study involving cervical cancer patients evaluated plasma levels of CR, suggesting its broader applicability beyond lung and liver cancers .
- Another study highlighted that CR was significantly elevated in lung cancer patients compared to healthy controls, reinforcing its potential as a diagnostic marker .
Mechanism of Action
The mechanism of action of Creatine riboside involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing biochemical processes. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (2R,3R,4S,5R,6S)-2-((benzyloxy)methyl)-6-(phenylthio)tetrahydro-2H-pyran-3,4,5-triol
- 4-Amino-1-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-iodopyrimidin-2(1H)-one
Uniqueness
Creatine riboside stands out due to its unique combination of functional groups and its ability to undergo diverse chemical reactions. This versatility makes it a valuable compound in various research and industrial applications.
Biological Activity
Creatine riboside (CR) is a metabolite that has gained attention in recent years due to its potential implications in cancer metabolism and as a biomarker for various malignancies. This article delves into the biological activity of this compound, exploring its metabolic pathways, clinical significance, and potential therapeutic applications.
Overview of this compound
This compound is a ribosylated form of creatine, which is a compound involved in energy metabolism. It is synthesized from creatinine and ribose, and its levels can be indicative of metabolic states in various diseases, particularly cancer. The understanding of CR’s biological activity has been enhanced through various studies that highlight its role in cancer cell metabolism and its potential as a diagnostic biomarker.
Metabolic Pathways Involving this compound
CR is formed through the ribosylation of creatinine, primarily occurring in cancer cells. The metabolic pathways associated with CR are complex and involve several key processes:
- Synthesis : CR is synthesized from creatinine, which itself is derived from creatine. The conversion process involves the enzyme that facilitates the addition of ribose to creatinine.
- Role in Energy Metabolism : CR contributes to cellular energy buffering and transport, similar to creatine. It plays a crucial role in maintaining ATP levels during high-energy demands, particularly in rapidly proliferating cancer cells.
- Dysregulation in Cancer : Elevated levels of CR have been observed in various cancers, including lung and liver cancer. This elevation is often associated with poor prognosis and aggressive tumor behavior due to altered metabolic dependencies.
Clinical Significance and Biomarker Potential
Recent studies have highlighted the potential of CR as a biomarker for cancer diagnosis and prognosis. Notably:
- A pilot study indicated that plasma levels of CR were significantly higher in cervical cancer patients compared to controls, suggesting its utility as a diagnostic biomarker .
- In lung and liver cancers, CR has been identified as a urinary metabolite linked to risk and prognosis. High levels of CR correlate with aggressive tumor characteristics and reduced immune infiltration .
Table 1: Summary of Clinical Findings on this compound
Case Studies
- Cervical Cancer : A study involving 22 patients demonstrated that elevated plasma CR levels could distinguish between cancerous and non-cancerous states with high sensitivity (90.9%) . Post-treatment monitoring showed a decrease in CR levels correlating with tumor shrinkage.
- Lung Cancer : Research integrating multiomics data revealed that high CR levels were associated with metabolic vulnerabilities such as arginine auxotrophy, suggesting potential therapeutic targets for treatment strategies .
Research Findings
- Metabolic Profiling : Studies employing global metabolomics have shown that high CR levels are associated with dysregulated mitochondrial urea cycle activity, which is common in many cancers .
- Immune Response : Elevated CR levels correlate with reduced immune cell infiltration in tumors, indicating a possible mechanism by which cancer cells evade immune detection .
Q & A
Q. What are the standard methodologies for identifying and quantifying creatine riboside in biological samples?
this compound is typically detected using liquid chromatography-mass spectrometry (LC-MS) due to its high sensitivity for low-abundance metabolites. For quantification, stable isotope-labeled internal standards (e.g., deuterated analogs) are recommended to correct for matrix effects. In urine and plasma studies, normalization to creatinine levels is critical for inter-sample comparability . Experimental protocols should include rigorous validation steps, such as spike-recovery tests and intra-day/inter-day precision assessments, to ensure reproducibility .
Q. How can researchers design a pilot study to investigate this compound's role in cancer metabolism?
A pilot study should:
- Define a clear hypothesis (e.g., "this compound levels correlate with tumor volume in non-small cell lung cancer").
- Use matched tumor and adjacent non-tumor tissues to establish tumor-specific metabolic profiles .
- Include at least 30 samples per group to achieve statistical power, with LC-MS-based metabolomics as the primary analytical tool .
- Control for confounding variables (e.g., age, sex, comorbidities) using multivariate regression models .
Q. What statistical approaches are appropriate for analyzing this compound's diagnostic performance?
Receiver Operating Characteristic (ROC) curves are widely used to evaluate diagnostic accuracy (e.g., AUC values). For prognostic studies, Cox proportional hazards models can assess associations between this compound levels and survival outcomes. In lung cancer research, AUC values for this compound ranged from 0.63 to 0.76, indicating moderate diagnostic utility . Data should be stratified by disease stage to avoid bias in early-stage cohorts .
Advanced Research Questions
Q. How can conflicting data on this compound levels across biofluids (e.g., urine vs. plasma) be reconciled?
Discrepancies arise due to differences in metabolite stability, renal clearance rates, and tumor-secretory pathways. For example, this compound levels in urine are ~10-fold higher than in plasma in cervical cancer, likely due to renal excretion . To address this, researchers should:
- Perform parallel measurements in multiple biofluids within the same cohort.
- Use isotope tracing to track this compound flux between compartments .
- Validate findings in independent cohorts with standardized pre-analytical protocols (e.g., fasting samples, uniform collection times) .
Q. What experimental strategies can elucidate this compound's biosynthesis pathway in cancer cells?
- Isotope labeling : Use ¹³C-glucose or ¹³C-arginine to trace precursor incorporation into this compound .
- Knockdown models : Silence candidate enzymes (e.g., ribosyltransferases) via CRISPR/Cas9 and measure metabolite depletion.
- Cross-omics integration : Combine transcriptomic data (e.g., RNA-seq) with metabolomic profiles to identify co-regulated pathways .
Q. How should researchers address the lack of standardized reference materials for this compound?
Current limitations include the absence of commercially available pure standards and variability in synthetic protocols. Solutions include:
- Collaborating with synthetic chemistry labs to produce high-purity this compound (≥95%) using validated methods (e.g., triacetylated precursor routes) .
- Publishing detailed NMR and high-resolution MS spectra for community-wide verification .
- Establishing inter-laboratory reproducibility studies with shared protocols .
Q. What mechanistic studies are needed to resolve the poor correlation between this compound and conventional tumor markers?
In cervical cancer, this compound levels did not correlate with SCC or CYFRA, suggesting distinct biological pathways . To investigate:
- Perform pathway enrichment analysis using metabolomic and proteomic datasets.
- Explore this compound's interaction with immune checkpoints (e.g., PD-L1) via co-culture assays.
- Assess its role in redox homeostasis using Seahorse metabolic flux analysis .
Methodological Considerations
Q. How can machine learning improve the identification of this compound as a biomarker in untargeted metabolomics?
Supervised autoencoders (SAEs) and neural networks (NNs) outperform traditional methods like SVM in selecting discriminative metabolites. For example, SAEs identified this compound (m/z 264.121) as a top feature in lung cancer, with higher rank consistency across datasets . Key steps include:
- Feature selection via LASSO regression to reduce dimensionality.
- Cross-validation with independent cohorts to prevent overfitting.
- Visualization tools (e.g., PCA plots) to confirm cluster separation by this compound levels .
Q. What are the challenges in translating this compound findings from preclinical models to clinical applications?
- Species specificity : Verify this compound production in patient-derived xenografts (PDXs) vs. cell lines.
- Pharmacokinetics : Assess metabolite stability in human plasma using accelerated degradation studies.
- Ethical frameworks : Address regulatory requirements for novel biomarker validation in multi-center trials .
Tables for Key Findings
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
